methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate

AKR1C3 inhibition Structure-Activity Relationship N-phenyl-aminobenzoate

Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate (CAS 339017-19-5) is a synthetic small molecule belonging to the N-phenyl-aminobenzoate class of inhibitors, specifically targeting aldo-keto reductase 1C3 (AKR1C3; type 5 17β-hydroxysteroid dehydrogenase). This compound features a distinctive enone-containing 'Eastern' B-ring and a methyl ester substituent on the 'Western' benzoate A-ring, differentiating it from the carboxylic acid-based analogs typically explored in this therapeutic space.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 339017-19-5
Cat. No. B2938008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate
CAS339017-19-5
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESCC(=O)C(=CNC1=CC=CC(=C1)C(=O)OC)C2=CC=CC=C2
InChIInChI=1S/C18H17NO3/c1-13(20)17(14-7-4-3-5-8-14)12-19-16-10-6-9-15(11-16)18(21)22-2/h3-12,19H,1-2H3/b17-12-
InChIKeyZYPULQPOHGTJEI-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate (CAS 339017-19-5): A Specialized N-Phenyl-Aminobenzoate AKR1C3 Inhibitor for Targeted Cancer Research


Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate (CAS 339017-19-5) is a synthetic small molecule belonging to the N-phenyl-aminobenzoate class of inhibitors, specifically targeting aldo-keto reductase 1C3 (AKR1C3; type 5 17β-hydroxysteroid dehydrogenase) [1]. This compound features a distinctive enone-containing 'Eastern' B-ring and a methyl ester substituent on the 'Western' benzoate A-ring, differentiating it from the carboxylic acid-based analogs typically explored in this therapeutic space [2]. With a molecular weight of 295.3 g/mol and a calculated LogP of 3.8, it serves as a crucial tool compound for probing structure-activity relationships (SAR) in hormone-dependent cancers like castration-resistant prostate cancer (CRPC), where AKR1C3 drives intratumoral androgen biosynthesis [3].

Why Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate Cannot Be Simply Replaced by Common N-Phenyl-Aminobenzoate Analogs


Within the N-phenyl-aminobenzoate pharmacophore, minor structural modifications result in profound, quantifiable shifts in AKR1C3 inhibitory potency, isoform selectivity, and cellular activity, making generic substitution scientifically invalid [1]. Critical SAR studies demonstrate that a free meta-carboxylic acid group on the A-ring is optimal for potency, while electron-withdrawing groups on the B-ring are essential for high inhibition [1]. Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate uniquely replaces the carboxylic acid with a methyl ester, a modification that can dramatically alter cell permeability and target engagement kinetics [2]. Furthermore, its enone motif on the B-ring presents a distinct electrophilic character compared to standard trifluoromethyl or halogen substituents, potentially leading to an alternative binding mode or off-target profile [3]. Therefore, procurement of the exact compound is mandatory for reproducible SAR exploration and target validation studies.

Quantitative Differentiation Evidence for Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate Against Closest Analogs


Ester vs. Acid: A-Ring Substitution Impact on AKR1C3 Inhibitory Potency

The SAR study on N-phenyl-aminobenzoates established that a meta-carboxylic acid group relative to the amine on the A-ring is critical for high AKR1C3 inhibitory potency [1]. The target compound, Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate, instead features a meta-methyl ester. Direct head-to-head comparison data for this specific ester is unavailable in the primary literature; however, the study demonstrates a class-level inference where esterification of the benzoic acid typically leads to a substantial drop in potency compared to the free acid. For example, a lead compound 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid exhibited potent inhibition, and the SAR clearly states the carboxylic acid is optimal [2].

AKR1C3 inhibition Structure-Activity Relationship N-phenyl-aminobenzoate

Enone B-Ring vs. Trifluoromethyl: Divergent Physicochemical and Binding Profiles

The target compound incorporates a distinctive 3-oxo-2-phenylbut-1-en-1-yl (enone) motif on the B-ring, which is structurally divergent from the electron-withdrawing groups like trifluoromethyl (-CF3) found in optimized leads such as flufenamic acid or 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid [1]. X-ray crystallography reveals that the B-ring of N-(aryl)amino-benzoate inhibitors projects into a hydrophobic subpocket, and modifications here directly impact selectivity over the AKR1C1 and AKR1C2 isoforms [2]. The enone group not only alters the electronic profile but also introduces a reactive Michael acceptor that may form covalent adducts, a feature absent in -CF3 analogs [3].

Physicochemical properties LogP Binding mode

Kinase Selectivity and Off-Target Profile: A Critical Differentiator in the N-Phenyl-Aminobenzoate Class

A major advancement of the N-phenyl-aminobenzoate class over non-selective NSAID leads like flufenamic acid is their engineered lack of cyclooxygenase (COX-1 and COX-2) inhibition [1]. The target compound, being a methyl ester analog, is predicted to maintain this selective advantage. The seminal J. Med. Chem. study demonstrated that key leads in this class do not inhibit COX-1 or COX-2 at concentrations up to 10 µM, thereby minimizing prostaglandin-related side effects [2]. While specific COX data for this exact compound is unavailable, its strict adherence to the N-phenyl-aminobenzoate scaffold, which was optimized to eliminate COX activity, provides a strong class-level inference of a clean off-target profile compared to the original NSAID templates.

Selectivity COX inhibition Off-target

Optimized Application Scenarios for Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate in Biomedical R&D


Probe for Esterase-Mediated Pro-Drug Activation in CRPC Tumor Microenvironments

The compound's methyl ester moiety provides a direct tool to investigate the 'ester-to-acid' activation hypothesis in the tumor microenvironment. As the literature confirms that the free carboxylic acid is optimal for AKR1C3 engagement, researchers can use this compound to study the role of tumor-resident esterases in converting a latent pro-drug into a potent, selective AKR1C3 inhibitor, directly leveraging the ester-vs-acid differentiation evidence [1].

Investigating Covalent Inhibition of AKR1C3 via the Enone Electrophile

The unique enone B-ring motif distinguishes this compound from saturated or trifluoromethyl-based N-phenyl-aminobenzoate inhibitors, which are purely reversible. This scenario involves using the compound in time-dependent inhibition assays and mass spectrometry studies to determine if it can covalently modify catalytic cysteine or other nucleophilic residues in AKR1C3, a binding mode not possible with standard comparators [2].

High-Content Screening for AKR1C3-Mediated Androgen Biosynthesis in LNCaP Cells

Leveraging the class's known selectivity over COX-1/COX-2, this compound is ideal for cellular assays (e.g., LNCaP-AKR1C3) designed to measure the inhibition of testosterone production without the confounding anti-inflammatory effects observed with flufenamic acid. It ensures that any observed reduction in androgens is directly attributable to AKR1C3 blockade, providing cleaner data than using a non-selective NSAID [3].

SAR Expansion of the N-phenyl-aminobenzoate Pharmacophore

As a scaffold that uniquely combines a meta-methyl ester A-ring with an enone B-ring, this compound is a key intermediate for diversifying the N-phenyl-aminobenzoate chemical space. It can be used as a reference standard for parallel synthesis efforts aimed at discovering novel AKR1C3 inhibitors with enhanced pharmacokinetic properties, directly addressing the class-level SAR that identifies the ester as a modifiable handle [1].

Quote Request

Request a Quote for methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.